4-Heptylphénol

Vue d'ensemble

Description

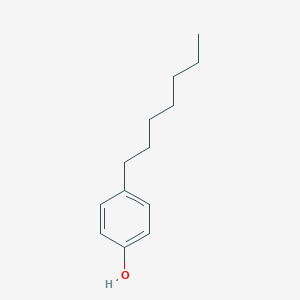

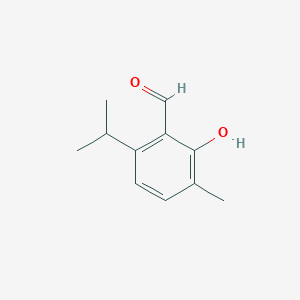

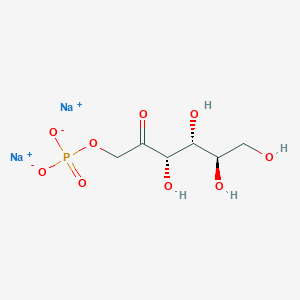

Le p-Heptylphénol, également connu sous le nom de 4-heptylphénol, est un composé organique de formule chimique C13H20O. Il appartient à la classe des phénols, caractérisés par un groupe hydroxyle (-OH) lié à un groupe hydrocarbure aromatique. Le p-Heptylphénol est un dérivé du phénol où un groupe heptyle (C7H15) est substitué en position para du cycle benzénique .

Applications De Recherche Scientifique

p-Heptylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of surfactants, resins, and plasticizers

Mécanisme D'action

Target of Action

4-Heptylphenol, also known as p-Heptylphenol , is a type of phenolic compound . It is suggested that it may interact with estrogen receptors .

Mode of Action

It is suggested that 4-heptylphenol can bind to the estrogen receptors of fish, humans, and rats, and activate these receptors .

Biochemical Pathways

It is known that phenolic compounds can influence various biological pathways, including inflammation and disrupted neuroendocrine signaling .

Result of Action

It has been suggested that 4-heptylphenol may promote adipogenic differentiation and increase lipid deposition in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Heptylphenol . It is classified as a Substance of Very High Concern (SVHC) and included in the candidate list for authorization due to its potential endocrine-disrupting properties .

Analyse Biochimique

Cellular Effects

4-Heptylphenol has been shown to influence cell function. For instance, it has been associated with endocrine disruption, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to belong to the class of alkylphenols, which includes confirmed endocrine-disrupting chemicals . It is suggested that 4-Heptylphenol can bind to estrogen receptors of fish, humans, and rats and activate these receptors .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

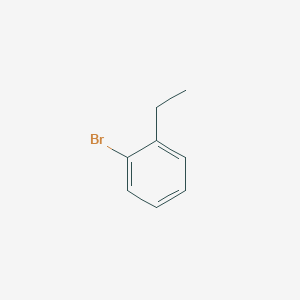

Le p-Heptylphénol peut être synthétisé par différentes méthodes. Une méthode de laboratoire courante implique l'alkylation du phénol avec du bromure d'heptyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement sous reflux dans un solvant organique comme l'acétone .

Méthodes de Production Industrielle

Dans les milieux industriels, le p-Heptylphénol peut être produit par alkylation de Friedel-Crafts du phénol avec de l'heptane en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. Cette méthode permet une production efficace du p-Heptylphénol à plus grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions

Le p-Heptylphénol subit diverses réactions chimiques, notamment :

- Le p-Heptylphénol peut être oxydé pour former des quinones correspondantes.

Réduction : Il peut être réduit pour former de l'heptylcyclohexanol.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par réaction avec des réactifs appropriés.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux Produits Formés

Oxydation : Formation d'heptylquinone.

Réduction : Formation d'heptylcyclohexanol.

Substitution : Formation de divers composés aromatiques substitués par l'heptyle.

Applications de la Recherche Scientifique

Le p-Heptylphénol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés organiques.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment son rôle de perturbateur endocrinien.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles.

Industrie : Utilisé dans la production de tensioactifs, de résines et de plastifiants

Mécanisme d'Action

Le mécanisme d'action du p-Heptylphénol implique son interaction avec diverses cibles moléculaires et voies. Il peut se lier aux récepteurs des œstrogènes, imitant les effets des œstrogènes naturels. Cette interaction peut conduire à l'activation ou à l'inhibition de voies d'expression génique spécifiques, affectant les fonctions cellulaires .

Comparaison Avec Des Composés Similaires

Composés Similaires

p-Octylphénol : Structure similaire avec un groupe octyle au lieu d'un groupe heptyle.

p-Nonylphénol : Contient un groupe nonyle à la place du groupe heptyle.

p-Dodécylphénol : Comporte un groupe dodécyle au lieu d'un groupe heptyle.

Unicité

Le p-Heptylphénol est unique en raison de sa substitution heptyle spécifique, qui confère des propriétés physiques et chimiques distinctes par rapport à ses analogues. Cette unicité le rend précieux pour des applications industrielles et de recherche spécifiques .

Propriétés

IUPAC Name |

4-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDEFBFJLKPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037714 | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987-50-4, 72624-02-3 | |

| Record name | 4-n-Heptylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, heptyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, heptyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-heptylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEPTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxic effects of 4-Heptylphenol on human placental cells?

A1: Research suggests that 4-Heptylphenol exhibits significant toxicity in JEG-3 human placental cells. [] Specifically, it demonstrates a high cytotoxicity level, comparable to other alkylphenols like 4-Dodecylphenol and 4-Cumylphenol. [] Furthermore, 4-Heptylphenol induces oxidative stress, leading to a notable increase in reactive oxygen species (ROS) production. [] This oxidative stress contributes to the inhibition of placental aromatase activity, an enzyme crucial for estrogen synthesis. [] Additionally, exposure to 4-Heptylphenol disrupts the lipid composition of JEG-3 cells, causing a dose-dependent decrease in polyunsaturated fatty acids. [] These findings highlight the potential risks of 4-Heptylphenol exposure during pregnancy.

Q2: How does the structure of 4-Heptylphenol relate to its ability to inhibit aromatase activity?

A2: Studies show a correlation between the hydrophobicity of alkylphenols, including 4-Heptylphenol, and their potency in inhibiting aromatase activity. [] Compounds with higher hydrophobicity tend to exhibit stronger inhibition. [] This suggests that the lipophilic heptyl chain in 4-Heptylphenol contributes to its interaction with the aromatase enzyme, potentially influencing its binding affinity and inhibitory effects.

Q3: Can you describe the analytical methods used to detect and quantify 4-Heptylphenol in environmental samples?

A3: One approach to analyze 4-Heptylphenol in soil samples utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following Soxhlet extraction and derivatization. [] This method involves extracting the compound from the soil matrix using dichloromethane. [] Subsequently, 4-Heptylphenol undergoes derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its volatility and detectability by GC-MS. [] This technique allows for the separation, identification, and quantification of 4-Heptylphenol in complex environmental matrices.

Q4: Why is the European Union considering restrictions on the use of 4-Heptylphenol?

A4: The European Union is taking steps to potentially restrict the use of 4-Heptylphenol due to its classification as a substance of very high concern. [] This designation stems from the compound's endocrine-disrupting properties, which have been linked to adverse effects on reproductive health. [] The EU's Registration, Evaluation, Authorisation & Restriction of Chemicals (REACH) regulation aims to mitigate the risks posed by such substances, including 4-Heptylphenol, through stringent control measures. []

Q5: How does 4-Heptylphenol behave in terms of its environmental fate and persistence?

A5: 4-Heptylphenol has been detected in produced water from oil production platforms, suggesting its presence in the marine environment. [] Its hydrophobic nature (log Kow = 4.5) implies a tendency to partition into sediments and accumulate in aquatic organisms. [] This bioaccumulation potential, coupled with the compound's slow biodegradation rate, raises concerns about its long-term persistence and potential for ecological impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)